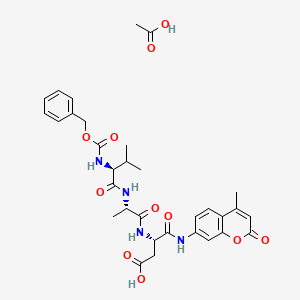

Z-VAD-AMC (acetate)

Description

BenchChem offers high-quality Z-VAD-AMC (acetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-VAD-AMC (acetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C32H38N4O11 |

|---|---|

Poids moléculaire |

654.7 g/mol |

Nom IUPAC |

acetic acid;(3S)-4-[(4-methyl-2-oxochromen-7-yl)amino]-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C30H34N4O9.C2H4O2/c1-16(2)26(34-30(41)42-15-19-8-6-5-7-9-19)29(40)31-18(4)27(38)33-22(14-24(35)36)28(39)32-20-10-11-21-17(3)12-25(37)43-23(21)13-20;1-2(3)4/h5-13,16,18,22,26H,14-15H2,1-4H3,(H,31,40)(H,32,39)(H,33,38)(H,34,41)(H,35,36);1H3,(H,3,4)/t18-,22-,26-;/m0./s1 |

Clé InChI |

SXYMXZONFDAVEL-FYPZEFOXSA-N |

SMILES isomérique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.CC(=O)O |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.CC(=O)O |

Origine du produit |

United States |

Definitive Guide to Z-VAD Reagents: Inhibitor vs. Substrate

Executive Summary

In caspase research, the prefix "Z-VAD" (Benzyloxycarbonyl-Val-Ala-Asp) refers only to the peptide recognition backbone. The functional outcome of the reagent is entirely dictated by the C-terminal modification: FMK or AMC .

-

Z-VAD-FMK is a cell-permeable "suicide" inhibitor . It permanently disables caspase enzymes to block apoptosis.

-

Z-VAD-AMC is a fluorogenic substrate . It is cleaved by active caspases to release a fluorescent signal, quantifying enzymatic activity.[1]

Critical Warning: Confusing these two reagents is a common source of experimental failure. Adding Z-VAD-AMC to live cells will not inhibit apoptosis; adding Z-VAD-FMK to an enzymatic assay will destroy the signal you are trying to measure.

Part 1: Chemical & Mechanistic Deep Dive

The "Z-VAD" sequence mimics the cleavage site of caspase substrates (Aspartate at P1 position). The difference lies in the "Warhead" (FMK) versus the "Reporter" (AMC).

Z-VAD-FMK (The Trap)[2][3][4]

-

Full Name: Z-Val-Ala-Asp(OMe)-Fluoromethylketone[2][3][4][5]

-

Class: Irreversible Alkylating Inhibitor.

-

Mechanism: The fluoromethylketone (FMK) group is highly reactive.[6] When the caspase active site cysteine attacks the Aspartate residue, the FMK group acts as a leaving group but simultaneously forms a stable, covalent thioether adduct with the cysteine sulfur. This permanently disables the enzyme.

-

Key Feature: The O-methyl ester (OMe) on the Aspartate side chain enhances cell permeability, allowing it to cross cell membranes and inhibit intracellular caspases.[5]

Z-VAD-AMC (The Reporter)

-

Full Name: Z-Val-Ala-Asp-7-Amino-4-Methylcoumarin[7]

-

Mechanism: The AMC group is attached via an amide bond to the C-terminus of the aspartate. In this state, the fluorescence of the AMC group is quenched (low quantum yield). When an active caspase hydrolyzes this bond, free AMC is released.[1]

-

Signal: Free AMC fluoresces intensely (Blue/Cyan) when excited by UV light.

-

Excitation: ~350–380 nm

-

Emission: ~440–460 nm[7]

-

Visualization: Mechanism of Action

Caption: Mechanistic divergence of Z-VAD reagents. FMK traps the enzyme covalently, while AMC releases a fluorescent reporter upon cleavage.

Part 2: Z-VAD-FMK (Inhibitor) Application Guide[3][7]

Primary Use Case

Blocking apoptosis in cell culture to determine if cell death is caspase-dependent.[11]

Standard Protocol (Cell Culture)[7]

-

Reconstitution: Dissolve Z-VAD-FMK in high-quality DMSO to create a 20 mM stock . Store aliquots at -20°C. Avoid water/aqueous buffers for stock preparation as the FMK group can hydrolyze over time.

-

Pre-Incubation (Critical): Add Z-VAD-FMK to the culture medium 30–60 minutes prior to adding the apoptosis-inducing agent (e.g., Staurosporine, Fas Ligand).[11] This ensures the inhibitor enters the cell and binds pro-caspases before they are activated.

-

Working Concentration:

-

Standard: 20 µM – 50 µM.

-

High: 100 µM (Use with caution; high risk of off-target effects).

-

-

Controls:

-

Vehicle Control: DMSO (final concentration < 0.2%).[12]

-

Negative Control: Z-FA-FMK . This analogue lacks the aspartate residue and does not inhibit caspases, controlling for the potential toxicity of the fluoromethylketone group itself.

-

Senior Scientist Insight: The "NGLY1" Pitfall

While marketed as a "pan-caspase" inhibitor, Z-VAD-FMK is not perfectly specific.

-

Cathepsins: It inhibits Cathepsin B and H.

-

NGLY1 (Peptide:N-glycanase 1): Z-VAD-FMK effectively inhibits NGLY1.[13] This inhibition can impair the degradation of misfolded proteins (ERAD pathway) and induce autophagy .

-

Implication: If you observe autophagy or non-apoptotic cell death after Z-VAD-FMK treatment, it may be an off-target artifact, not a direct result of caspase inhibition. Consider using Q-VD-OPh as a more specific alternative if this is a concern.

Part 3: Z-VAD-AMC (Substrate) Application Guide

Primary Use Case

Quantifying caspase activity in cell lysates or purified enzyme preparations.[10]

Standard Protocol (Fluorometric Assay)

-

Lysis Buffer: Use a buffer containing CHAPS or Triton X-100 to preserve caspase tetramer structure. DTT (1-10 mM) is mandatory to keep the active site cysteine reduced.

-

Reaction Setup:

-

Buffer: 20-50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 10% Sucrose.

-

Substrate: Add Z-VAD-AMC to a final concentration of 20–50 µM .

-

-

Measurement:

Calibration (The "Self-Validating" Step)

Raw RFU (Relative Fluorescence Units) are arbitrary. To report "Specific Activity" (pmol/min/mg), you must generate an AMC Standard Curve :

-

Dilute free 7-Amino-4-methylcoumarin (AMC) standard to 0, 10, 20, 50, 100 pmol/well.

-

Measure fluorescence under the exact same buffer conditions as your assay.

-

Calculate the conversion factor (Slope = RFU / pmol).

Part 4: Comparative Analysis

| Feature | Z-VAD-FMK | Z-VAD-AMC |

| Role | Inhibitor (Antagonist) | Substrate (Reporter) |

| Action | Covalent Binding (Irreversible) | Proteolytic Cleavage (Reversible) |

| Outcome | Prevents Apoptosis | Glows Blue/Cyan |

| Cell Permeability | High (due to OMe group) | Low (usually requires cell lysis) |

| Timing | Add Before Induction | Add After Lysis |

| Leaving Group | Fluoromethylketone (Toxic/Reactive) | 7-Amino-4-methylcoumarin (Fluorescent) |

| Primary Risk | Off-target toxicity (NGLY1, Cathepsins) | Photobleaching / Inner filter effect |

Experimental Workflow Decision Tree

Caption: Decision tree for selecting the correct Z-VAD reagent based on experimental intent.

References

-

Promega Corporation. Caspase Inhibitor Z-VAD-FMK Technical Manual. Accessed 2025. Link

-

Slee, E. A., et al. (1996). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32.[15][11][16][17] Biochemical Journal, 315(Pt 1), 21–24. Link

-

Cayman Chemical. Z-VAD-AMC (acetate) Product Information. Accessed 2025. Link

-

Faleiro, L., et al. (1997). Multiple species of CPP32 and Mch2 are the major active caspases present in apoptotic cells. The EMBO Journal, 16(9), 2271–2281. (Describes use of AMC substrates for kinetics). Link

-

Needs, H., et al. (2022).[18] Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy.[13] FEBS Journal, 289(11), 3115-3131.[19] Link

Sources

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. quora.com [quora.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Z-VAD-AMC (acetate) | Cayman Chemical | Biomol.com [biomol.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jove.com [jove.com]

- 11. matrix-protein.com [matrix-protein.com]

- 12. Z-VAD-FMK, General Caspase Inhibitor [bdbiosciences.com]

- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]

- 18. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Z-VAD-AMC Peptide Substrate

Structure, Mechanism, and Kinetic Profiling for Caspase Activity Assays

Executive Summary

Z-VAD-AMC (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[7-amino-4-methylcoumarin]) is the gold-standard fluorogenic substrate for broad-spectrum caspase detection. Unlike highly specific substrates (e.g., Z-DEVD-AMC for Caspase-3/7), the VAD sequence targets the conserved active site architecture of the caspase family (Caspase-1 through -9), making it an essential tool for initial apoptosis screening and total caspase activity quantification.

This guide deconstructs the physicochemical properties of Z-VAD-AMC, provides a self-validating experimental protocol, and details the kinetic analysis required to generate reproducible data in drug discovery workflows.

Molecular Architecture & Physicochemical Properties[1][2]

The utility of Z-VAD-AMC is derived from its tripartite structure, designed to balance solubility, enzyme recognition, and signal generation.

| Component | Chemical Identity | Function & Technical Insight |

| Cap (N-term) | Z (Cbz) : Carbobenzyloxy | Protection & Solubility: Protects the peptide from non-specific aminopeptidase degradation and increases lipophilicity, aiding in membrane permeability (though Z-VAD-AMC is primarily used in lysates, this property mimics the Z-VAD-FMK inhibitor structure). |

| Peptide | VAD : Val-Ala-Asp | Recognition Motif: The Aspartate (D) at the P1 position is non-negotiable for caspase recognition. The Valine (P3) and Alanine (P2) provide a "promiscuous" fit, allowing the substrate to dock into the catalytic groove of multiple caspases (pan-caspase activity). |

| Reporter | AMC : 7-Amino-4-methylcoumarin | Fluorophore: Attached via an amide bond to the C-terminal Aspartate.[1] In this bound state, the amide linkage quenches AMC fluorescence. Upon cleavage, free AMC is released. |

Key Physical Constants:

-

Molecular Weight: ~594.6 Da[1]

-

Solubility: Soluble in DMSO (>10 mM). Poor solubility in water; must be diluted from DMSO stock into aqueous buffer.

-

Excitation/Emission:

(Blue region).

Mechanism of Action

The assay relies on the proteolytic activity of the cysteine protease (caspase) on the amide bond linking the Aspartate residue to the AMC reporter.

The Reaction Logic:

-

Binding: The caspase active site (Cysteine-285 in Caspase-1, Cysteine-163 in Caspase-3) attacks the carbonyl carbon of the Asp-AMC bond.

-

Cleavage: The bond breaks, releasing free AMC.

-

Signal: Intact Z-VAD-AMC has a low quantum yield. Free AMC is highly fluorescent at 440–460 nm.

Visualization: Structural Cleavage Pathway

Figure 1: The proteolytic cascade. Caspase recognition of the Asp residue leads to hydrolysis of the amide bond, liberating the AMC fluorophore.

Validated Experimental Protocol

Expert Note: The most common failure mode in this assay is the oxidation of the caspase active site. Caspases are cysteine proteases; without a reducing agent (DTT or

Reagents Preparation

-

Assay Buffer (2X):

-

100 mM HEPES or Tris-HCl, pH 7.5 (Optimal pH for AMC fluorescence).

-

20% Glycerol (Stabilizes the enzyme).

-

2 mM EDTA (Chelates divalent cations that might inhibit caspases).

-

CRITICAL: Add 10 mM DTT fresh immediately before use.

-

-

Substrate Stock: 10 mM Z-VAD-AMC in dry DMSO. Store at -20°C, protected from light.

-

AMC Standard: Free 7-Amino-4-methylcoumarin (for standard curve).

Workflow

-

Cell Lysis: Lyse cells in Chaps Cell Extract Buffer (50 mM PIPES/HEPES, 50 mM KCl, 5 mM EGTA, 2 mM MgCl2, 0.1% CHAPS). Avoid SDS, as it denatures caspases.

-

Quantification: Normalize protein concentration (e.g., Bradford assay) to ensure equal loading (typically 20-50 µg protein per well).

-

Reaction Setup (96-well Black Plate):

-

Sample: 50 µL Cell Lysate + 50 µL 2X Assay Buffer (with DTT).

-

Substrate: Add 1 µL of 5 mM Z-VAD-AMC (Final conc: 50 µM).

-

Negative Control: Lysis buffer + Substrate (No protein).

-

Inhibitor Control (Self-Validation): Pre-incubate lysate with Z-VAD-FMK (10 µM) for 30 min before adding substrate. If signal persists, it is non-specific proteolysis.

-

-

Incubation: 1–4 hours at 37°C.

-

Measurement: Read Fluorescence (Ex 365 nm, Em 450 nm).

Visualization: Assay Logic Flow

Figure 2: Step-by-step workflow ensuring robust data generation. Note the inclusion of an inhibitor control for validation.

Data Analysis & Interpretation

Raw Relative Fluorescence Units (RFU) are qualitative. To report specific activity, you must convert RFU to moles of product released.

The AMC Standard Curve

AMC fluorescence is sensitive to pH and temperature. You cannot use a generic conversion factor.

-

Prepare serial dilutions of free AMC (0, 0.1, 0.5, 1.0, 5.0, 10.0 µM) in the exact assay buffer used for samples.

-

Plot RFU (y-axis) vs. Concentration (x-axis).

-

Calculate the slope (

).

Calculation

- : (Sample RFU - Blank RFU)

- : Incubation time (minutes)

- : Amount of protein added (mg)

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| No Signal | Inactive Enzyme | Check DTT. Oxidized caspases are dead. Ensure DTT is fresh. |

| High Background | Substrate degradation | Z-VAD-AMC can hydrolyze spontaneously over months. Check blank. |

| Signal in Inhibitor Control | Non-caspase proteolysis | Z-VAD is promiscuous. Try adding protease inhibitor cocktail (minus caspase inhibitors). |

Specificity Profile: The "Pan" Misnomer

While Z-VAD-AMC is termed "pan-caspase," it does not cleave all caspases with equal efficiency. It is most efficient for Caspase-1 and Caspase-3 .

-

Caspase-1: Prefers bulky hydrophobic residues at P4 (Tyr/Trp), but accepts Val (VAD).

-

Caspase-3: Highly specific for Asp at P4 (DEVD), but VAD is accepted due to the small size of Val/Ala allowing entry into the pocket.

-

Caspase-2: Requires a P5 residue; Z-VAD-AMC is a poor substrate for Caspase-2.

Recommendation: Use Z-VAD-AMC for total caspase activity. If distinguishing Extrinsic (Casp-8) vs. Intrinsic (Casp-9) pathways is required, switch to Z-IETD-AMC (Casp-8) or Z-LEHD-AMC (Casp-9).

References

-

Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911.[2] Link

-

Enzo Life Sciences. Z-VAD-AMC Technical Data Sheet. Link

-

McStay, G. P., et al. (2008). Measurement of caspase activity in cell lysates. Cold Spring Harbor Protocols. Link

-

Berger, A. B., et al. (2006). Identification of early intermediates of caspase activation using selective inhibitors and activity-based probes. Molecular Cell, 23(4), 509-521. Link

Sources

An In-depth Technical Guide to the Z-VAD-AMC Cleavage Site Mechanism

Introduction

In the intricate landscape of cellular biology, the process of programmed cell death, or apoptosis, is a fundamental mechanism for maintaining tissue homeostasis and eliminating damaged or unwanted cells.[1] Central to this process is a family of cysteine-aspartic proteases known as caspases.[2] The precise and controlled activation of these enzymes orchestrates the dismantling of the cell.[3] Understanding and quantifying caspase activity is therefore paramount in numerous fields of research, from cancer biology to neurodegenerative diseases and drug development.[1] This guide provides a comprehensive technical overview of the Z-VAD-AMC cleavage site mechanism, a widely utilized fluorometric assay for measuring pan-caspase activity. We will delve into the core components of this assay, the underlying biochemical principles, a detailed experimental protocol, and the interpretation of the resulting data.

Core Components and Underlying Principles

The Z-VAD-AMC assay is a powerful tool for researchers due to its simplicity and sensitivity. Its mechanism hinges on the interplay of three key components: the caspase enzyme, a synthetic peptide substrate (Z-VAD), and a fluorogenic reporter molecule (AMC).

The Proteolytic Engine: Caspases

Caspases are synthesized as inactive zymogens, or procaspases, and are activated through a proteolytic cascade.[3] This activation can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[2][4] The intrinsic pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria and the formation of the apoptosome, which activates the initiator caspase-9.[4][5] The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the recruitment and activation of the initiator caspase-8.[4][5] Both initiator caspases then cleave and activate executioner caspases, such as caspase-3, -6, and -7, which are responsible for cleaving a multitude of cellular substrates, ultimately leading to cell death.[2]

The Inhibitor as a Recognition Motif: Z-VAD-FMK

The synthetic peptide Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cornerstone of apoptosis research.[6] It is a cell-permeable, irreversible pan-caspase inhibitor, meaning it can block the activity of a broad range of caspases.[7] The "VAD" (Valine-Alanine-Aspartic acid) sequence is recognized by numerous caspases as a cleavage site.[8] The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, thereby irreversibly inhibiting its function.[9]

In the context of the Z-VAD-AMC assay, the Z-VAD peptide sequence serves as the specific recognition and binding site for active caspases.

The Fluorescent Reporter: 7-Amino-4-methylcoumarin (AMC)

7-Amino-4-methylcoumarin (AMC) is a fluorescent molecule that is central to the detection mechanism of this assay.[10] When AMC is conjugated to the C-terminus of the Z-VAD peptide, its fluorescence is quenched.[11] This is due to a phenomenon known as static quenching, where the electronic properties of the peptide alter the conjugated system of electrons in AMC, reducing its ability to fluoresce upon excitation.[11]

Upon cleavage of the Z-VAD-AMC substrate by an active caspase, free AMC is released.[10] This liberation restores the native electronic structure of the AMC molecule, resulting in a significant increase in fluorescence.[11] The free AMC molecule has an excitation maximum of approximately 341-351 nm and an emission maximum of around 430-441 nm.[12][13][14] The intensity of this fluorescence is directly proportional to the amount of AMC released, and therefore, to the level of caspase activity in the sample.

The Cleavage Mechanism: A Step-by-Step Breakdown

The Z-VAD-AMC assay quantifies caspase activity by measuring the rate of cleavage of the fluorogenic substrate. The process can be summarized in the following steps:

-

Substrate Introduction: The Z-VAD-AMC substrate is introduced to a sample containing active caspases (e.g., a cell lysate).

-

Enzyme-Substrate Binding: The Z-VAD peptide portion of the substrate binds to the active site of a caspase. The aspartic acid residue in the P1 position is a key recognition element for caspases.[15]

-

Proteolytic Cleavage: The caspase, a cysteine protease, catalyzes the hydrolysis of the peptide bond between the aspartic acid residue of the Z-VAD sequence and the AMC molecule.[15]

-

Fluorophore Release and Detection: The cleavage event liberates the free AMC molecule. This release unquenches its fluorescence.[11] When excited by light at the appropriate wavelength (around 341-351 nm), the free AMC emits a fluorescent signal at approximately 430-441 nm.[12][13][14]

-

Signal Quantification: The intensity of the emitted fluorescence is measured over time using a fluorometer. The rate of increase in fluorescence is directly proportional to the caspase activity in the sample.

Visualizing the Core Mechanism

Caption: The Z-VAD-AMC cleavage mechanism.

Experimental Protocol: A Field-Proven Methodology

This section outlines a detailed, step-by-step protocol for performing a fluorometric caspase activity assay using a Z-VAD-AMC substrate. This protocol is designed to be a self-validating system, incorporating necessary controls for accurate data interpretation.

Reagent and Equipment Preparation

| Reagent/Equipment | Specifications |

| Cell Lysates | Prepared from control and treated cells. |

| 2x Caspase Cleavage Buffer | 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS.[16] |

| Z-VAD-AMC Substrate | Typically 1 mM stock solution in DMSO.[16] |

| Dithiothreitol (DTT) | 500 mM stock solution in deionized water.[16] |

| Fluorometer | Capable of excitation at ~350-380 nm and emission at ~430-460 nm.[10][17] |

| 96-well Plate | Black, flat-bottomed plate suitable for fluorescence assays.[16] |

| Recombinant Caspase | Optional, as a positive control.[16] |

| Z-VAD-FMK Inhibitor | Optional, as a negative control to confirm caspase specificity.[18] |

Step-by-Step Experimental Workflow

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in a multi-well plate.

-

Treat cells with the desired apoptosis-inducing agent for the specified time. Include an untreated control group.

-

-

Preparation of Cell Lysates:

-

Harvest both adherent and suspension cells and centrifuge at 300 x g for 5 minutes at 4°C.[16]

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., DISC lysis buffer) and incubate on ice for 20 minutes.[16]

-

Centrifuge the lysates at approximately 12,000 x g for 10 minutes at 4°C to pellet insoluble debris.[16]

-

Carefully transfer the supernatant (cell lysate) to a new tube. This fraction contains the cytosolic proteins, including caspases.

-

-

Assay Reaction Setup:

-

Prepare a master reaction mix on ice. For each reaction, combine:

-

50 µL of 2x Caspase Cleavage Buffer

-

5 µL of 1 mM Z-VAD-AMC substrate

-

2 µL of 500 mM DTT

-

18 µL of deionized water[16]

-

-

Rationale for Components:

-

HEPES Buffer: Maintains a stable pH for optimal enzyme activity.

-

Sucrose/PEG: Acts as a cryoprotectant and helps maintain protein stability.

-

CHAPS: A non-denaturing detergent that aids in cell lysis and solubilization of proteins.

-

DTT: A reducing agent that helps to maintain the cysteine residues in the active site of caspases in a reduced, active state.

-

-

-

Plate Loading and Incubation:

-

In a 96-well black plate, add 25 µL of your cell lysate to each well.

-

Add 75 µL of the master reaction mix to each well containing the lysate.[16]

-

Controls:

-

Blank: 25 µL of lysis buffer + 75 µL of master mix (to measure background fluorescence).

-

Positive Control (Optional): Recombinant active caspase in lysis buffer + master mix.

-

Inhibitor Control (Optional): Lysate from apoptotic cells pre-incubated with Z-VAD-FMK + master mix.

-

-

-

Data Acquisition:

Visualizing the Experimental Workflow

Caption: A streamlined experimental workflow for the Z-VAD-AMC assay.

Data Analysis and Interpretation

The primary output of the Z-VAD-AMC assay is a measure of relative fluorescence units (RFU) over time.

Calculating Caspase Activity

-

Background Subtraction: For each time point, subtract the average fluorescence reading of the blank wells from the readings of the sample wells.

-

Plotting the Data: Plot the background-subtracted RFU values against time for each sample.

-

Determining the Rate of Reaction: The caspase activity is represented by the slope of the initial, linear portion of the curve.[16] This can be calculated using linear regression analysis. The activity is typically expressed as the change in RFU per unit of time (e.g., RFU/minute).

-

Normalization (Optional but Recommended): To account for variations in cell number or protein concentration, the caspase activity can be normalized to the total protein concentration of the cell lysate. The final activity would then be expressed as RFU/minute/µg of protein.

Interpreting the Results

-

Increased Slope: A steeper slope in the fluorescence versus time plot for a treated sample compared to an untreated control indicates an increase in caspase activity.

-

Inhibitor Control: The inclusion of a pan-caspase inhibitor like Z-VAD-FMK should significantly reduce the measured fluorescence, confirming that the observed signal is indeed due to caspase activity.[18]

-

Limitations: It is important to note that while Z-VAD-AMC is a substrate for multiple caspases, it does not differentiate between them.[21][22] Specific caspase activities can be determined using peptide substrates with different recognition sequences (e.g., DEVD-AMC for caspase-3/7).[23]

Conclusion

The Z-VAD-AMC cleavage site mechanism provides a robust and sensitive method for the quantitative assessment of pan-caspase activity. By understanding the intricate interplay between caspases, the Z-VAD recognition motif, and the fluorogenic reporter AMC, researchers can effectively employ this assay to investigate the complex signaling pathways of apoptosis. The detailed protocol and data analysis guidelines presented here offer a solid foundation for obtaining reliable and reproducible results, thereby advancing our understanding of cellular life and death processes.

References

-

ALAB. Z-VAD-FMK. [Link]

-

Annual Reviews. Biochemical Pathways of Caspase Activation During Apoptosis. [Link]

-

JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]

-

Quora. What is Z-VAD-FMK and what is its mechanism of action? [Link]

-

AnyGenes. Caspase Activation. [Link]

-

National Center for Biotechnology Information. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine. [Link]

-

PubMed. Biochemical pathways of caspase activation during apoptosis. [Link]

-

Assay Genie. Apoptosis Caspase Pathways: A Closer Look at Cellular Suicide. [Link]

-

FluoroFinder. 7-Amino-4-methylcoumarin (AMC) Dye Profile. [Link]

-

National Center for Biotechnology Information. Caspases and Their Substrates. [Link]

-

protocols.io. CasPASE™ Apoptosis Fluorometic Assay with Tissue Lysate. [Link]

-

National Center for Biotechnology Information. Caspase Protocols in Mice. [Link]

-

Frontiers. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. [Link]

-

PNAS. Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis. [Link]

-

Anaspec. AMC [7-Amino-4-methylcoumarin]. [Link]

-

PubMed. Caspase-dependent cleavage of signaling proteins during apoptosis. A turn-off mechanism for anti-apoptotic signals. [Link]

-

ResearchGate. Why is AMC quenched when attached to a peptide? [Link]

-

Aapptec Peptides. AMC, 7-Amino-4-methylcoumarin; CAS 26093-31-2; Coumarin 120. [Link]

-

ScienceDirect. zVAD-fmk, unlike BocD-fmk, does not inhibit caspase-6 acting on 14-3-3/Bad pathway in apoptosis of p815 mastocytoma cells. [Link]

-

National Center for Biotechnology Information. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. [Link]

-

PubMed. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition. [Link]

-

ResearchGate. Editorial: The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition | Request PDF. [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. anygenes.com [anygenes.com]

- 3. Caspase Cleavage and Activation in Apoptosis [novusbio.com]

- 4. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. Caspase Inhibitor Z-VAD-FMK [promega.sg]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 13. FluoroFinder [app.fluorofinder.com]

- 14. AMC [7-Amino-4-methylcoumarin] [anaspec.com]

- 15. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. media.cellsignal.com [media.cellsignal.com]

- 20. resources.novusbio.com [resources.novusbio.com]

- 21. Z-VAD-FMK [alab.com.pl]

- 22. Invivogen Pan-Caspase inhibitor - Z-VAD-FMK, 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 23. Z-DEVD-AMC | AAT Bioquest [aatbio.com]

Technical Whitepaper: Z-VAD-AMC Acetate Salt

This in-depth technical guide details the physicochemical properties, mechanistic principles, and experimental optimization of Z-VAD-AMC Acetate Salt , a fluorogenic substrate critical for apoptosis research.[1]

Physicochemical Profiling and Assay Optimization for Caspase Kinetics[1]

Executive Summary

Z-VAD-AMC Acetate Salt (Benzyloxycarbonyl-Val-Ala-Asp-7-amino-4-methylcoumarin) is a cell-permeable, fluorogenic peptide substrate used to quantify broad-spectrum caspase activity.[1] Unlike its inhibitor counterpart (Z-VAD-FMK), this compound serves as a probe for enzymatic kinetics, releasing the fluorescent coumarin moiety (AMC) upon hydrolysis.[1] This guide addresses the specific "acetate salt" formulation, which offers distinct solubility and biocompatibility advantages over trifluoroacetate (TFA) salts in sensitive cellular lysates.

Part 1: Molecular Identity & Physicochemical Properties

The acetate salt form of Z-VAD-AMC is preferred in high-precision assays to minimize the acidification artifacts often introduced by TFA counterions.[1]

1.1 Chemical Specifications

| Property | Specification |

| Systematic Name | Z-L-Valyl-L-Alanyl-L-Aspartic acid-AMC Acetate Salt |

| Sequence | Z-Val-Ala-Asp-AMC (Z-VAD-AMC) |

| Molecular Formula | |

| Molecular Weight | ~594.6 Da (Acetate salt basis) |

| CAS Number | Generic:[1][2][3][4][5][6][7][8][9][10] 187389-52-2 (often cited for VAD-FMK; specific salt CAS varies by batch) |

| Purity | |

| Solubility | Soluble in DMSO (up to 20 mM); Ethanol (low) |

| Appearance | White to off-white lyophilized powder |

1.2 Spectral Characteristics

The detection principle relies on the shift in fluorescence quantum yield upon cleavage.[11]

-

Excitation Max (

): 350–380 nm (Peak: 365 nm)[1] -

Emission Max (

): 440–460 nm (Peak: 450 nm)[1] -

Stokes Shift: ~90 nm (Minimizes self-quenching interference)[1]

Part 2: Mechanistic Principles[1][9][12]

Z-VAD-AMC functions as a "pan-caspase" substrate, though it exhibits preferential kinetics for Caspase-1 and Caspase-3/7 depending on buffer pH and ionic strength.[1] The mechanism involves the nucleophilic attack by the catalytic cysteine of the caspase on the aspartic acid-AMC amide bond.

2.1 Reaction Mechanism Diagram

The following diagram illustrates the enzymatic hydrolysis and subsequent fluorescence release.

Figure 1: Enzymatic hydrolysis of Z-VAD-AMC. The amide bond cleavage releases free AMC, triggering a >100-fold increase in fluorescence intensity.

Part 3: Experimental Optimization

To ensure data integrity, the assay environment must mimic the cytosolic conditions required for caspase activation while stabilizing the fluorophore.

3.1 Buffer Composition (The "Gold Standard")

The acetate salt is compatible with standard reaction buffers. Do not use buffers with high concentrations of primary amines (like Tris) if downstream protein labeling is intended, although Tris is acceptable for simple kinetics.

Recommended Buffer (2X Concentrate):

-

HEPES (50 mM, pH 7.4): Maintains physiological pH.

-

NaCl (100 mM): Simulates ionic strength.

-

CHAPS (0.1%): Critical zwitterionic detergent to prevent enzyme aggregation.

-

DTT (10 mM): Essential. Maintains the catalytic cysteine in a reduced state. Add fresh immediately before use.

-

EDTA (1 mM): Chelates divalent cations that might inhibit caspases.

-

Glycerol (10%): Stabilizes the enzyme during long incubations.

3.2 Substrate Handling

-

Stock Preparation: Dissolve Z-VAD-AMC acetate in high-grade anhydrous DMSO to 10 mM .

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Working Concentration: Dilute to 20–50 µM in the reaction buffer.

Part 4: Protocol: Kinetic Assay for Pan-Caspase Activity

This protocol is designed for a 96-well microplate format using a fluorescence plate reader.

4.1 Workflow Diagram

Figure 2: Step-by-step kinetic assay workflow for measuring caspase activity.

4.2 Detailed Methodology

-

Cell Lysis: Lyse

cells in 50 µL of chilled Lysis Buffer. Incubate on ice for 10 min. Centrifuge at 10,000 x g for 1 min to pellet debris. -

Plate Loading: Transfer 50 µL of supernatant (containing 20-50 µg protein) to a black 96-well plate.

-

Inhibitor Control (Validation): In control wells, pre-incubate lysate with 10 µM Z-VAD-FMK for 15 min at 37°C before adding the substrate. This confirms that the signal is caspase-specific.

-

Reaction Initiation: Add 50 µL of 2X Reaction Buffer containing Z-VAD-AMC (final conc. 50 µM) to all wells.

-

Measurement: Immediately place in a pre-warmed (37°C) fluorometer.

Part 5: Data Analysis & Troubleshooting

5.1 Calculating Activity

Do not rely solely on Raw Fluorescence Units (RFU).

-

Standard Curve: Prepare a serial dilution of free AMC (0.1 µM to 10 µM) in the same reaction buffer.

-

Slope Calculation: Plot RFU vs. AMC Concentration.

-

Enzyme Activity:

[1]

5.2 Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| High Background | Free AMC contamination | Check substrate purity; store stock in dark. |

| No Signal | DTT oxidation | Critical: Add fresh DTT to buffer immediately before use. |

| Non-Linear Kinetics | Substrate depletion | Dilute lysate or increase substrate concentration. |

| Inhibitor Failure | Z-VAD-FMK degradation | Ensure inhibitor is stored at -20°C and not freeze-thawed repeatedly.[1] |

References

-

Slee, E. A., et al. (1996).[5][9] Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32.[1][5] Biochemical Journal. (Context: Establishes VAD specificity).

-

Thornberry, N. A., et al. (1997).[12] A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry. (Context: Substrate specificity profiling).

Sources

- 1. Z-VAD-AMC (acetate) | Cayman Chemical | Biomol.com [biomol.com]

- 2. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]

- 3. bachem.com [bachem.com]

- 4. vareum.com [vareum.com]

- 5. caymanchem.com [caymanchem.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Z-VAD-FMK |ZVAD-FMK; Z-VAD.FMK | Caspase inhibitor | Hello Bio [hellobio.com]

- 8. Z-VAD-FMK | CAS 187389-52-2 | Pan-specific caspase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 9. researchgate.net [researchgate.net]

- 10. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Fluorometric Quantification of Caspase-1 Activity using AMC Substrates

Topic: Z-VAD-AMC / Ac-YVAD-AMC Caspase-1 Activity Assay Protocol Content Type: Application Note & Technical Guide Audience: Researchers, Drug Discovery Scientists, and Immunologists

Executive Summary & Scientific Context

Caspase-1 (Interleukin-1

Critical Technical Distinction (Z-VAD vs. Ac-YVAD): The user prompt specifies Z-VAD-AMC . It is imperative to clarify the specificity profile of this substrate to ensure experimental integrity:

-

Z-VAD-AMC (Pan-Caspase Substrate): The Z-VAD (Carbobenzoxy-valyl-alanyl-aspartyl) motif is recognized by most caspases, including Caspase-1, -3, -7, and -8. Using this substrate alone cannot distinguish Caspase-1 activity from apoptotic Caspase-3/7 activity.

-

Ac-YVAD-AMC (Caspase-1 Specific Substrate): The YVAD (Tyrosine-Valine-Alanine-Aspartic acid) motif is highly selective for Caspase-1.

Recommendation: This protocol details the methodology for AMC-based fluorometric assays. While the steps apply to Z-VAD-AMC, Ac-YVAD-AMC is strongly recommended for specific Caspase-1 quantification. If Z-VAD-AMC must be used, it requires parallel inhibition controls (detailed in Section 5).

Assay Principle

The assay relies on a synthetic peptide substrate conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC).[2]

-

Intact Substrate: The peptide-AMC bond suppresses fluorescence.

-

Enzymatic Cleavage: Active Caspase-1 hydrolyzes the peptide bond at the C-terminal aspartic acid residue.

-

Signal Generation: Free AMC is released, fluorescing yellow-green (Ex 380 nm / Em 460 nm). The intensity of fluorescence is directly proportional to Caspase-1 enzymatic activity.

Figure 1: Inflammasome Activation & Assay Mechanism

Caption: Schematic of Caspase-1 activation via the NLRP3 inflammasome leading to fluorogenic substrate cleavage.

Materials & Reagents

Buffer Compositions (Self-Preparation)

Store buffers at 4°C. Add DTT immediately prior to use.

| Component | Concentration | Function |

| Cell Lysis Buffer | Extracts cytosolic proteins while preserving tetramer structure | |

| HEPES (pH 7.4) | 50 mM | Maintains physiological pH. |

| NaCl | 100 mM | Ionic strength.[3] |

| CHAPS | 0.1% (w/v) | Zwitterionic detergent; preserves Caspase-1 activity better than SDS/Triton. |

| EDTA | 1 mM | Chelates divalent cations (inhibits metalloproteases). |

| Glycerol | 10% (v/v) | Stabilizes enzymes during freeze/thaw. |

| DTT (Add Fresh) | 10 mM | Critical: Maintains active site cysteine in reduced state. |

| Assay Reaction Buffer | Optimized environment for enzymatic kinetics | |

| HEPES (pH 7.4) | 50 mM | |

| NaCl | 100 mM | |

| CHAPS | 0.1% (w/v) | |

| EDTA | 1 mM | |

| Glycerol | 10% (v/v) | |

| DTT (Add Fresh) | 10 mM |

Key Reagents

-

Substrate: Ac-YVAD-AMC (Specific) OR Z-VAD-AMC (Pan-reactive).

-

Stock: 10 mM in dry DMSO. Store at -20°C, protected from light.

-

-

Inhibitor (Negative Control): Ac-YVAD-CHO (Reversible) or Z-VAD-FMK (Irreversible).

-

Standard: 7-Amino-4-methylcoumarin (AMC) (free standard).

-

Protein Quantification: BCA or Bradford Assay kit.

Experimental Protocol

Phase 1: Cell Preparation & Lysis

Note: Caspase-1 is often secreted. For total activity, both supernatant and lysate may need assessment, though this protocol focuses on cell lysates.

-

Induction: Treat cells (e.g., THP-1, BMDMs) with priming agent (LPS, 3-4 hrs) followed by activation signal (ATP/Nigericin, 30-60 min).

-

Harvest: Centrifuge cells at 500 x g for 5 min at 4°C. Wash pellet once with ice-cold PBS.

-

Lysis: Resuspend pellet in 50-100 µL of chilled Cell Lysis Buffer (with fresh DTT).

-

Volume Guide: Use 50 µL for

cells.

-

-

Incubation: Incubate on ice for 10-20 minutes. Agitate gently every 5 minutes.

-

Clarification: Centrifuge at 12,000 - 16,000 x g for 10-15 min at 4°C to pellet debris/nuclei.

-

Collection: Transfer supernatant to a fresh, pre-chilled tube. Keep on ice.

-

Quantification: Determine protein concentration (BCA/Bradford). Normalize samples to 1-2 mg/mL.

Phase 2: Assay Setup (96-Well Plate)

Use Black-walled, clear-bottom 96-well plates to minimize background fluorescence.

Reaction Mix Preparation: Calculate volume needed: (Number of wells + 10%) × 100 µL.

-

Dilute Substrate Stock (10 mM) 1:200 into Assay Reaction Buffer to create a 50 µM Working Solution .

Plate Layout:

-

Test Sample: 50 µL Cell Lysate + 50 µL Reaction Buffer (containing 50 µM Substrate).

-

Inhibitor Control (Specificity Check): 50 µL Lysate + 1 µL Ac-YVAD-CHO (incubate 10 min) + 50 µL Reaction Buffer.

-

Background Control: 50 µL Lysis Buffer + 50 µL Reaction Buffer.

-

Positive Control: Recombinant Active Caspase-1 (if available).

Phase 3: Kinetic Measurement

-

Mix: Gently shake the plate for 30 seconds.

-

Incubate: Place in plate reader at 37°C .

-

Read: Measure fluorescence every 5–10 minutes for 60–120 minutes.

-

Excitation: 380 nm

-

Emission: 460 nm[2]

-

-

Endpoint Option: If kinetic reading is unavailable, incubate for 1-2 hours at 37°C and take a single endpoint reading.

Figure 2: Workflow Diagram

Caption: Step-by-step workflow from cell lysis to fluorescence quantification.

Data Analysis & Specificity Controls

Calculating Specific Activity

Raw RFU (Relative Fluorescence Units) must be converted to specific activity (pmol AMC released/min/mg protein).

-

Generate AMC Standard Curve: Dilute free AMC standard (0, 10, 20, 40, 80, 100 µM) in Reaction Buffer. Measure RFU. Plot RFU (y-axis) vs. pmol AMC (x-axis). Calculate the slope (

). -

Calculate

RFU: -

Formula:

- = Slope of standard curve (RFU/pmol)

- = Reaction time (minutes)

- = Amount of protein added (mg)

Validating Specificity (The Z-VAD Problem)

If using Z-VAD-AMC , you will detect total caspase activity. To claim Caspase-1 activity, you must subtract the signal from a well treated with a specific Caspase-1 inhibitor.

-

Total Signal (Well A): Lysate + Z-VAD-AMC

-

Non-Specific Signal (Well B): Lysate + Ac-YVAD-CHO (Inhibitor) + Z-VAD-AMC

-

True Caspase-1 Activity: Signal A - Signal B

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | Substrate degradation | Store substrate in aliquots at -20°C; protect from light. |

| No Activity | DTT oxidation | Always add fresh DTT to lysis and reaction buffers. |

| Low Signal | Poor Lysis | Ensure CHAPS is used (not just Triton); freeze-thaw cycles can help but may degrade enzyme. |

| Non-Linear Kinetics | Substrate depletion | Dilute lysate further; ensure substrate is in excess (>50 µM). |

| Inconsistent Replicates | Bubbles in wells | Centrifuge plate briefly (500xg, 1 min) before reading to remove bubbles. |

References

-

Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911. Link

-

Schroder, K., & Tschopp, J. (2010). The inflammasomes. Cell, 140(6), 821-832. Link

-

R&D Systems. Caspase-1 Colorimetric Assay Protocol. Biotechne Resources. Link

-

Abcam. Caspase-1 Assay Kit (Fluorometric) Protocol. Abcam Technical Guides. Link

-

García-Calvo, M., et al. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. Journal of Biological Chemistry, 273(49), 32608-32613. Link

Sources

Z-VAD-AMC kinetic assay buffer composition

Abstract & Introduction

The measurement of caspase activity is a cornerstone of apoptosis research. While antibody-based methods (Western Blot) detect cleavage products, they provide only a static snapshot. To quantify the rate of enzymatic activity, a kinetic fluorogenic assay is required.

This guide details the optimization of the Z-VAD-AMC (Z-Val-Ala-Asp-7-amino-4-methylcoumarin) kinetic assay. Z-VAD-AMC is a cell-permeable, broad-spectrum fluorogenic substrate. In its uncleaved state, the AMC fluorophore is quenched by the peptide. Upon proteolytic cleavage by active caspases (primarily Caspase-1, -3, -7, and -8), the free AMC is released, fluorescing brightly at 460 nm.

Critical Scientific Insight: The success of this assay relies less on the substrate and more on the buffer environment . Caspases are cysteine proteases; their active sites are highly susceptible to oxidation and destabilization. This protocol focuses on a "Self-Validating" buffer system designed to maintain the obligate homodimer structure of active caspases while preventing active-site oxidation.

The "Smart" Buffer Composition

Do not use generic PBS. Caspases require a specific ionic and reducing environment to function. The following formulation is optimized for broad-spectrum caspase kinetics (Z-VAD-AMC).

Optimized Caspase Assay Buffer (2X Concentrate)

Prepare as a 2X concentrate to allow 1:1 dilution with cell lysate/sample.

| Component | Concentration (1X Final) | Function | Expert Insight & Causality |

| HEPES | 50 mM (pH 7.4) | Buffering Agent | Why HEPES? Unlike Tris, HEPES maintains stable pH across the physiological temperature range (20°C–37°C). Caspase activity is pH-sensitive; drifts <7.0 significantly reduce Vmax. |

| NaCl | 100 mM | Ionic Strength | Mimics physiological tonicity. Essential for protein solubility.[1] |

| CHAPS | 0.1% (w/v) | Zwitterionic Detergent | Critical: Caspase-3/7 active sites are formed at the interface of a homodimer. CHAPS specifically stabilizes this dimer. Ionic detergents (SDS) will denature/inactivate the enzyme. |

| EDTA | 1 mM | Chelator | Sequesters divalent cations (Zn²⁺) which are known inhibitors of caspase activity. |

| Glycerol | 10% (v/v) | Stabilizer | Increases viscosity, reducing protein aggregation and stabilizing the enzyme during the 1-hour kinetic read. |

| DTT | 10 mM | Reducing Agent | Must Add Fresh. Caspases have a cysteine in the catalytic center (Cys163 in Casp-3). Oxidized DTT fails to keep this cysteine reduced, killing activity. |

Mechanism of Action

The following diagram illustrates the kinetic reaction pathway. Note that fluorescence is only generated after the leaving group (AMC) is chemically severed from the aspartic acid residue.

Figure 1: Proteolytic cleavage mechanism. The enzyme recycles (turnover) until substrate depletion.

Detailed Experimental Protocol

Phase A: Reagent Preparation

-

Z-VAD-AMC Stock (10 mM): Dissolve 5 mg of Z-VAD-AMC in high-quality anhydrous DMSO. Store at -20°C in the dark. Avoid freeze-thaw cycles.

-

DTT Stock (1 M): Prepare in ddH2O. Store aliquots at -20°C. Do not add to the Assay Buffer until immediately before use.

-

AMC Standard: Dissolve 7-amino-4-methylcoumarin in DMSO to create a standard curve (0, 10, 20, 50, 100 µM). This is required to convert RFU to "moles of substrate cleaved."

Phase B: The Kinetic Assay

Step 1: Sample Preparation

-

Lyse cells in Lysis Buffer (Use the Assay Buffer formulation above, but increase CHAPS to 0.5% to ensure membrane rupture, or use a dedicated lysis buffer like RIPA without SDS).

-

Centrifuge lysates (10,000 x g, 10 min, 4°C) to remove debris.

-

Quantify protein (BCA or Bradford). Normalize samples to 1-2 mg/mL.

Step 2: Plate Setup (96-well Black, Flat-bottom)

-

Blank: 100 µL Assay Buffer + 100 µL Lysis Buffer (No protein).

-

Negative Control: Lysate from untreated cells.

-

Experimental: Lysate from apoptotic/treated cells.

-

Inhibitor Control (Validation): Pre-incubate lysate with 20 µM Z-VAD-FMK for 15 min before adding substrate.

Step 3: Reaction Initiation

-

Add 50 µL of Sample/Control to wells.

-

Prepare Reaction Mix (per well):

-

48 µL Assay Buffer (with fresh DTT).

-

2 µL Z-VAD-AMC Stock (10 mM).

-

Final Substrate Concentration: ~100 µM (Saturating conditions).

-

-

Add 50 µL of Reaction Mix to the samples using a multi-channel pipette.

Step 4: Kinetic Reading

-

Mode: Kinetic.[5][6] Read every 2 minutes for 60–90 minutes.

-

Gain: Set to "Medium" or autocalibrate using the highest concentration of the AMC standard.

Workflow Visualization

Figure 2: Operational workflow for high-throughput kinetic screening.

Data Analysis & Troubleshooting

Calculating Activity

Do not report raw RFU. Fluorescence units are arbitrary and instrument-dependent.[8]

-

Plot RFU vs. Time for each well.

-

Select the linear portion of the curve (usually 10–40 mins).

-

Calculate the slope (ΔRFU/min).[7]

-

Use the AMC Standard Curve to determine the conversion factor (

= RFU/µM AMC). -

Formula:

Troubleshooting Guide

-

Non-Linear Kinetics: If the curve flattens early, the substrate is depleted. Dilute the lysate or increase substrate concentration.[9]

-

High Background: Old Z-VAD-AMC can spontaneously hydrolyze. Check the blank. If high, purchase fresh substrate.

-

No Signal: Check DTT. If DTT was oxidized, the enzyme is inactive. Ensure Ex/Em wavelengths are correct (380/460).

References

-

Promega Corporation. Caspase-Glo® 3/7 Assay Technical Bulletin. (Detailed buffer chemistry and CHAPS function).

-

Cell Signaling Technology. Caspase-3 Activity Assay Kit Protocol. (Standardization of DTT and HEPES concentrations).

-

Cayman Chemical. Z-VAD-AMC (acetate) Product Information.[10] (Spectral properties of AMC and Z-VAD structure).

-

Sigma-Aldrich. Caspase 3 Assay Kit, Fluorimetric Technical Bulletin. (Kinetic calculation methods).

Sources

- 1. bostonbioproducts.com [bostonbioproducts.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Z-VAD-AMC (acetate) | Cayman Chemical | Biomol.com [biomol.com]

Z-VAD-AMC high background fluorescence troubleshooting

Welcome to the technical support center for Z-VAD-AMC based caspase assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues, particularly high background fluorescence, encountered during the use of Z-VAD-AMC and related fluorogenic caspase substrates. Our approach is rooted in explaining the "why" behind each step, ensuring robust and reliable experimental outcomes.

Understanding the Assay: The Role of Z-VAD-AMC

The Z-VAD-AMC substrate is a cornerstone of apoptosis research. It consists of the peptide sequence Val-Ala-Asp (VAD) linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a benzyloxycarbonyl (Z) group. In its intact form, the substrate is weakly fluorescent. However, upon cleavage by active caspases after the aspartate residue, the free AMC fluorophore is liberated, resulting in a significant increase in fluorescence. This "turn-on" signal is directly proportional to caspase activity.[1]

The fluorogenic substrate Z-VAD-AMC should not be confused with the pan-caspase inhibitor Z-VAD-FMK.[2][3][4] While both share the Z-VAD peptide sequence, Z-VAD-FMK contains a fluoromethylketone (FMK) group that allows it to irreversibly bind to the catalytic site of caspases, thereby inhibiting their activity.[3] Z-VAD-FMK is an essential tool for creating a negative control in your experiments to confirm that the observed fluorescence is indeed due to caspase activity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

High background fluorescence is a frequent challenge in Z-VAD-AMC assays, masking the true signal from caspase activity and reducing the assay's sensitivity. This guide provides a structured approach to identifying and mitigating the sources of this background.

Question 1: My "no-enzyme" and negative control wells show high fluorescence. What is causing this?

High background in the absence of active caspases points to issues with the assay components or the experimental environment.

Possible Cause 1: Substrate Instability and Spontaneous Hydrolysis

-

Expertise & Experience: The amide bond linking AMC to the peptide can be susceptible to hydrolysis, especially under suboptimal storage or experimental conditions. This leads to the release of free AMC and, consequently, high background fluorescence.[1]

-

Troubleshooting Steps:

-

Fresh is Best: Prepare the Z-VAD-AMC working solution fresh for each experiment from a concentrated stock.[1]

-

Proper Storage: Store the Z-VAD-AMC stock solution, typically dissolved in DMSO, in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6] Ensure the DMSO is anhydrous, as moisture can compromise substrate stability.[7]

-

Protect from Light: AMC is a fluorophore and can be sensitive to photobleaching. Protect substrate solutions from light during preparation and incubation.

-

Possible Cause 2: Contaminated Reagents or Buffers

-

Expertise & Experience: Contamination of assay buffers, water, or other reagents with fluorescent compounds or proteases can lead to non-specific signal generation.

-

Troubleshooting Steps:

-

Use High-Purity Reagents: Ensure all buffer components and water are of high purity (e.g., 17 megohm water).[8]

-

Filter Sterilize: If you suspect microbial contamination, filter-sterilize your buffers.

-

Component Check: To pinpoint the source, measure the fluorescence of each individual component of your assay (buffer, lysis buffer, etc.) in the absence of the substrate.

-

Question 2: My background fluorescence is high only when I add my cell or tissue lysate. What's happening?

This scenario suggests that a component within your biological sample is contributing to the background signal.

Possible Cause 1: Cellular Autofluorescence

-

Expertise & Experience: Cells and tissues naturally contain fluorescent molecules that can interfere with the assay.[9][10] The most common culprits are NADH and flavins, which have broad emission spectra that can overlap with that of AMC.[10] Certain cell types, like monocytes and macrophages, are known to have higher autofluorescence.

-

Troubleshooting Steps:

-

Include a "Lysate-Only" Control: This is a critical control. Measure the fluorescence of your cell lysate in the assay buffer without adding the Z-VAD-AMC substrate. This value represents the intrinsic autofluorescence of your sample.

-

Subtract the Background: Subtract the average fluorescence value of the "lysate-only" control from all your experimental readings.

-

Optimize Cell Number: Using too many cells can significantly increase the autofluorescent background. Titrate the number of cells or the amount of protein lysate per well to find the optimal balance between a robust caspase signal and a low background.

-

Possible Cause 2: Assay Buffer and Media Components

-

Expertise & Experience: Standard cell culture media often contain components that are inherently fluorescent, such as phenol red and fetal bovine serum (FBS).[11] These can carry over into your cell lysate and contribute to high background.

-

Troubleshooting Steps:

-

Wash Cells Thoroughly: Before lysis, gently wash the cells with a non-fluorescent buffer like phosphate-buffered saline (PBS) to remove residual culture medium.

-

Consider Phenol Red-Free Medium: If you are performing a live-cell assay or if carryover is a significant issue, consider using a phenol red-free medium for the final stages of your cell culture.[11]

-

Bottom-Reading Plate Reader: If available, use a plate reader capable of bottom reading. This minimizes the excitation of fluorescent components in the supernatant above the cells.[11]

-

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing high background fluorescence in your Z-VAD-AMC assay.

Caption: A logical workflow for troubleshooting high background fluorescence.

Experimental Protocols and Data Presentation

Adhering to standardized protocols and including proper controls are paramount for generating reproducible data.

Protocol: Standard Caspase-3/7 Activity Assay in Cell Lysates

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for your specific system.

-

Cell Culture and Treatment:

-

Plate cells at a desired density and culture overnight.

-

Induce apoptosis using your specific treatment. Include an untreated control group.

-

-

Preparation of Cell Lysate:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 50 mM HEPES, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA, pH 7.4).[12][13]

-

Incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[12]

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Assay Setup (96-well black plate):

-

Prepare samples by diluting the cell lysate to a final protein concentration of 20-50 µg per well with ice-cold Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4).[13]

-

Essential Controls:

-

Blank (Substrate-Only): Assay Buffer + Z-VAD-AMC.

-

Negative Control (Uninduced Lysate): Lysate from untreated cells + Z-VAD-AMC.

-

Inhibitor Control (Induced Lysate + Inhibitor): Lysate from treated cells pre-incubated with 20 µM Z-VAD-FMK for 10-15 minutes before adding the substrate.

-

Autofluorescence Control (Lysate-Only): Lysate from treated cells + Assay Buffer (no substrate).

-

-

-

Enzymatic Reaction:

-

Prepare a 2X working solution of Z-VAD-AMC (e.g., 100 µM) in Assay Buffer.

-

Add an equal volume of the 2X Z-VAD-AMC solution to each well to initiate the reaction (final concentration 50 µM).

-

Incubate the plate at 37°C, protected from light.

-

-

Data Acquisition:

Table 1: Recommended Reagent Concentrations & Instrument Settings

| Parameter | Typical Range/Value | Notes |

| Protein Lysate | 20 - 100 µ g/well | Should be optimized to ensure the reaction is in the linear range. |

| Z-VAD-AMC | 20 - 50 µM | Should be at or below the Michaelis constant (Km) if performing kinetic studies. |

| Z-VAD-FMK (Inhibitor) | 10 - 50 µM | Used for the inhibitor control to confirm caspase-specific activity. |

| Excitation Wavelength | 340 - 360 nm | Check the specifications for free AMC.[14] |

| Emission Wavelength | 440 - 460 nm | Check the specifications for free AMC.[14][15] |

| Incubation Time | 30 - 120 minutes | Must be within the linear range of the reaction.[5] |

| Incubation Temperature | 25 - 37°C | Use the optimal temperature for your specific caspases.[5] |

| Plate Type | Black, clear bottom | Minimizes well-to-well crosstalk and background from the plate itself.[16] |

The Chemistry of the Assay: Z-VAD-AMC Cleavage

The following diagram illustrates the enzymatic reaction at the heart of the assay.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 4. selleckchem.com [selleckchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Causes of Autofluorescence [visikol.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Z-VAD-AMC (acetate) | Cayman Chemical | Biomol.com [biomol.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. docs.abcam.com [docs.abcam.com]

Beyond the Label: A Kinetic and Specificity Analysis of Z-VAD-AMC vs. Z-YVAD-AMC

Topic: Z-VAD-AMC vs Z-YVAD-AMC for Caspase-1 Specificity Content Type: Publish Comparison Guide

Executive Summary

The "One-Caspase" Myth: In the precise world of inflammasome research, the choice between Z-VAD-AMC and Z-YVAD-AMC is often oversimplified as "General vs. Specific." As a Senior Application Scientist, I must correct this misconception immediately: Neither substrate is perfectly specific for Caspase-1.

-

Z-VAD-AMC is a pan-caspase substrate.[1][2] It detects all apoptotic and inflammatory caspase activity. It is useless for isolating Caspase-1 signal in cells undergoing concurrent apoptosis.

-

Z-YVAD-AMC is an inflammatory caspase substrate. It successfully excludes Caspase-3/7 (apoptosis) but cross-reacts significantly with Caspase-4 and Caspase-5 .

The Bottom Line: Use Z-YVAD-AMC to distinguish pyroptosis (inflammatory cell death) from apoptosis. However, to claim "Caspase-1 specific" activity, you must validate with selective inhibitors (e.g., Z-YVAD-FMK) or genetic knockouts, as the substrate alone cannot distinguish between the inflammatory caspases (1, 4, and 5).

Mechanistic Basis: The S4 Pocket Determinant[3]

To understand why these substrates behave differently, we must look at the enzyme's active site. Caspases recognize tetrapeptide sequences (P4-P3-P2-P1) and cleave after the Aspartate (D) at the P1 position.[3] The specificity is largely dictated by the S4 subsite of the enzyme.

-

Caspase-3 (Apoptotic): The S4 pocket is narrow and highly basic. It has an absolute requirement for Aspartate (D) at the P4 position. This is why it cleaves D EVD efficiently but cannot accommodate the bulky Tyrosine in Y VAD.

-

Caspase-1 (Inflammatory): The S4 pocket is a large, hydrophobic open loop. It readily accepts bulky hydrophobic residues like Tyrosine (Y) or Tryptophan (W) .[4]

Diagram 1: Substrate Recognition Logic

Caption: Structural basis of specificity. Z-YVAD excludes Apoptotic Caspases (3/7) due to steric hindrance at the S4 pocket but fails to distinguish among Inflammatory Caspases (1/4/5).

Performance Comparison: The Data

The following data aggregates kinetic parameters from purified recombinant enzyme assays. Note the "Senior Scientist" insight regarding WEHD : while YVAD is the traditional substrate, WEHD is kinetically superior for Caspase-1, though less often used in standard kits.

| Feature | Z-VAD-AMC | Z-YVAD-AMC | Senior Scientist Note |

| Primary Target | Pan-Caspase (1, 3, 4, 5, 6, 7, 8, 9) | Caspase-1, 4, 5 | YVAD is "Inflammatory Specific," not "Caspase-1 Specific." |

| Caspase-3 Reactivity | High ( | Negligible (< 1%) | This is the primary reason to switch to YVAD. |

| Caspase-4/5 Reactivity | High | High | CRITICAL PITFALL: Do not interpret YVAD signal as solely NLRP3/Caspase-1 activation in human cells (where Casp-4/5 are present). |

| ~100-200 µM | ~10-50 µM | YVAD has higher affinity (lower | |

| Catalytic Efficiency | Moderate | Moderate | Insight: The sequence WEHD actually has a ~50-fold higher |

| Stability | High | High | Both are stable fluorogenic substrates. |

Experimental Protocol: The "Subtraction Validation" Method

Because Z-YVAD-AMC cross-reacts with Caspase-4/5, you cannot rely on the raw fluorescence unit (RFU) value alone. You must use a Specific Inhibitor Control to validate the signal.

Objective: Quantify Caspase-1 activity in THP-1 lysates post-LPS/Nigericin stimulation.

Materials

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT (Add DTT fresh!).

-

Note: Avoid detergents like Triton X-100 or NP-40 > 0.1% as they can artificially activate or denature caspases.

-

-

Substrate: Z-YVAD-AMC (Stock: 10 mM in DMSO). Working conc: 50 µM.

-

Inhibitor (Control): Ac-YVAD-CHO or Z-YVAD-FMK (Working conc: 10 µM).

Validated Workflow

-

Lysate Preparation:

-

Harvest

cells. Wash with cold PBS. -

Resuspend in 50 µL Lysis Buffer. Incubate on ice for 10 min.

-

Centrifuge 10,000 x g for 5 min to clear debris. Transfer supernatant to a fresh tube.

-

CRITICAL: Caspase-1 is thermally unstable (

min at 37°C for purified enzyme) [2].[1] Keep samples on ice and assay immediately.

-

-

Assay Setup (96-well Black Plate):

-

Well A (Total Activity): 50 µL Lysate + 49 µL Reaction Buffer + 1 µL DMSO.

-

Well B (Background/Non-Specific): 50 µL Lysate + 49 µL Reaction Buffer + 1 µL Z-YVAD-FMK (Inhibitor).

-

Pre-incubate Well B for 15 minutes at room temp to allow inhibitor binding.

-

-

Initiation:

-

Add 1 µL of Z-YVAD-AMC substrate (Final 50 µM) to both wells.

-

-

Measurement:

-

Read Kinetics: Ex 380 nm / Em 460 nm.

-

Read every 2 minutes for 60 minutes at 37°C.

-

-

Calculation:

-

Why? Well B accounts for any background fluorescence or non-caspase proteases that might cleave the substrate (though rare for YVAD).

-

Diagram 2: Experimental Logic Flow

Caption: The "Subtraction Method" is mandatory. Raw fluorescence from Z-YVAD-AMC is not sufficient proof of Caspase-1 activity without inhibitor validation.

Troubleshooting & Pitfalls (Trustworthiness)

1. The "Apoptosis Contamination" Error

-

Scenario: You treat cells with a drug that induces massive apoptosis (Caspase-3 activation) and see a signal with Z-VAD-AMC.

-

Analysis: You cannot claim inflammasome activation. Caspase-3 cleaves Z-VAD efficiently.

-

Solution: Repeat with Z-YVAD-AMC. If the signal disappears, it was Apoptosis. If signal remains, it is Pyroptosis/Inflammation.

2. The "Murine vs. Human" Trap

-

Scenario: You are using mouse macrophages (BMDMs).

-

Analysis: Mice express Caspase-11 (ortholog of Human Caspase-4/5). Z-YVAD-AMC cleaves Caspase-11 efficiently.

-

Solution: To prove Caspase-1 specificity in mice, you must use Casp1-/- vs Casp11-/- knockout lines. Chemical inhibitors are rarely specific enough to distinguish 1 from 11/4/5.

3. The DTT Requirement

-

Caspases are cysteine proteases with an active site Cysteine. This residue is prone to oxidation, which inactivates the enzyme.

-

Protocol Rule: Always add DTT (10 mM) or

-Mercaptoethanol to your assay buffer fresh. Old DTT in buffer stocks oxidizes and becomes useless, leading to false negatives.

References

-

McStay, G. P., et al. (2008). "Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme."[2] Journal of Biological Chemistry, 283(2), 1063-1071.

-

Garcia-Calvo, M., et al. (1998). "Inhibition of Human Caspase-1 by Peptide-Based Inhibitors." Journal of Biological Chemistry, 273(49), 32608-32613.

-

Thornberry, N. A., et al. (1997).[4] "A combinatorial approach defines specificities of members of the caspase family and granzyme B." Journal of Biological Chemistry, 272(29), 17907-17911.

Sources

Definitive Technical Guide: Z-VAD-AMC Sensitivity vs. Luciferase Caspase Assays

Executive Summary

For researchers prioritizing sensitivity and High-Throughput Screening (HTS) suitability, Luciferase-based assays (e.g., Caspase-Glo®) are the superior choice. They offer a limit of detection (LOD) approximately 10–100 fold lower than Z-VAD-AMC fluorometric assays due to enzymatic signal amplification.

However, Z-VAD-AMC (Fluorescent) remains a vital tool for laboratories requiring cost-efficiency , non-destructive (in some live-cell imaging contexts), or defined-endpoint analysis where extremely low cell numbers are not the limiting factor.

This guide dissects the mechanistic and operational differences to validate your experimental selection.

Part 1: Mechanistic Divergence & Signal Amplification

The disparity in sensitivity is not merely incidental; it is a direct consequence of the signal generation chemistry.

The Stoichiometry of Detection

-

Z-VAD-AMC (Fluorescence): This is a 1:1 stoichiometric system . One caspase enzyme cleaves one substrate molecule to release one fluorophore (7-amino-4-methylcoumarin, AMC). The signal is limited by the turnover rate of the caspase alone.

-

Luciferase (Luminescence): This is a coupled enzymatic system . The caspase cleaves the substrate (Z-VAD-aminoluciferin) to release aminoluciferin.[1][2][3] Crucially, the liberated aminoluciferin is then utilized by a second enzyme (Ultra-Glo™ Luciferase) to generate photons. Because the luciferase recycles, this creates enzymatic amplification , resulting in a significantly higher Signal-to-Noise (S/N) ratio.

Mechanistic Pathway Diagram

The following diagram illustrates the chemical cascade differences that drive the sensitivity gap.

Figure 1: Comparative mechanism. Note the secondary enzymatic step in the Luciferase pathway which drives signal amplification.

Part 2: Performance Metrics Comparison

The following data summarizes field-consensus performance metrics derived from HTS applications and validation studies (Promega, 2024; NCBI, 2018).

| Feature | Z-VAD-AMC (Fluorescent) | Luciferase (Caspase-Glo) | Scientific Verdict |

| Limit of Detection (LOD) | ~1,000 - 5,000 cells/well | ~10 - 100 cells/well | Luciferase is 10-100x more sensitive. |

| Z' Factor (HTS Quality) | Typically 0.3 – 0.6 | Typically > 0.8 | Luciferase yields robust "excellent" assay scores. |

| Dynamic Range | 2-3 logs | 4-5 logs | Luciferase handles wider variance in sample activity. |

| Signal Stability | Variable (pH dependent) | Glow-type (Stable >4 hours) | Luciferase allows batch processing of plates. |

| Interference Risk | High: Small molecules/drugs often autofluoresce at 360-480nm. | Low: Few compounds fluoresce; risk is luciferase inhibition. | Luciferase is superior for drug library screening. |

| Cost Per Well | Low ($) | High ( | AMC is preferred for academic optimization. |

Sensitivity Data Interpretation

In a standard apoptosis induction model (e.g., Jurkat cells treated with Staurosporine):

-

Luciferase: Significant signal differentiation from background is observable at 15 minutes post-reagent addition with as few as 50 cells .

-

AMC: Requires 1-2 hours of incubation to accumulate enough free fluorophore to exceed the background noise of the lysis buffer, typically requiring >2,000 cells for a statistically significant signal (S/N > 3).

Part 3: Experimental Workflows & Protocols

Protocol A: Z-VAD-AMC (Standard Fluorometric)

Best for: Cost-sensitive labs, high cell density samples.

-

Preparation: Prepare Lysis Buffer (HEPES, CHAPS, DTT). Critical: DTT is essential for caspase activity but unstable; add fresh.

-

Lysis: Resuspend cell pellet in 50 µL Lysis Buffer. Incubate on ice for 10 min.

-

Reaction: Add 50 µL of 2X Reaction Buffer containing 50 µM Z-VAD-AMC substrate.

-

Incubation: Incubate at 37°C for 1–2 hours.

-

Measurement: Read Fluorescence (Ex 380nm / Em 460nm).

Protocol B: Luciferase "Add-Mix-Measure"

Best for: HTS, low cell numbers, 384/1536-well plates.

-

Equilibration: Equilibrate Caspase-Glo reagent to room temperature (RT).

-

Addition: Add reagent 1:1 to the culture medium (e.g., 100 µL reagent to 100 µL cells). Note: Lysis is built-in.

-

Mixing: Shake plate at 300-500 rpm for 30 seconds.

-

Incubation: Incubate at RT for 30–60 minutes to reach steady-state signal.

-

Measurement: Read Luminescence (Integration time: 0.5–1 second).

Workflow Visualization

Figure 2: Workflow comparison. The Luciferase workflow (right) significantly reduces handling steps, minimizing pipetting errors.

Part 4: Troubleshooting & Artifact Management

False Positives in Drug Screening

-

Fluorescence (AMC): Many small molecule libraries contain compounds with aromatic rings that autofluoresce in the blue/green spectrum (350-500nm). This overlaps directly with AMC emission, causing false inhibition (quenching) or false activation (additive signal).

-

Solution: Use a "No-Enzyme" control with the compound to subtract background fluorescence.

-

-

Luminescence: Compounds rarely emit light. However, some compounds (e.g., resveratrol, certain kinase inhibitors) can inhibit Luciferase directly, appearing as false caspase inhibition.

-

Solution: Perform a "Luciferase Inhibition Control" by adding purified luciferase/luciferin to the compound to check for signal loss unrelated to caspase activity.

-

Specificity Checks (Self-Validating the System)

Regardless of the assay chosen, you must validate that the signal is truly caspase-driven.

-

Inhibitor Control: Pre-treat a control well with Z-VAD-FMK (pan-caspase inhibitor) 1 hour before induction. The signal should be ablated (>90% reduction).

-

Proteasome Interference: Z-VAD substrates can occasionally be cleaved by the proteasome.[4] If residual signal persists despite caspase inhibition, include Epoxomicin (proteasome inhibitor) to rule out off-target cleavage.

References

-

Methods in Molecular Biology. (2018). High-Throughput Screening for Caspase Inhibitors.[4] NCBI PubMed. Retrieved from [Link]

Sources

Benchmarking Z-VAD-AMC against FLICA Reagents: A Technical Comparison Guide

Executive Summary

In the study of apoptosis, the choice between Z-VAD-AMC (fluorogenic substrate turnover) and FLICA (Fluorochrome Inhibitor of Caspases) represents a fundamental decision between measuring enzymatic potential in lysates versus active enzyme retention in live cells .

-

Z-VAD-AMC is the gold standard for high-throughput quantification of total caspase activity in cell lysates. It offers kinetic data (Vmax) but destroys spatial resolution and cannot distinguish between a few cells with high activity and many cells with low activity.

-

FLICA (e.g., FAM-VAD-FMK) is the superior choice for flow cytometry and microscopy. It covalently binds active caspases in situ, allowing for single-cell resolution and multiplexing with other markers (e.g., Annexin V, PI). However, it is prone to off-target binding (cathepsins) if not titred correctly.

Part 1: Mechanistic Divergence